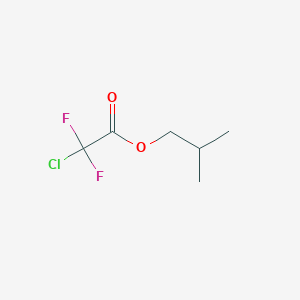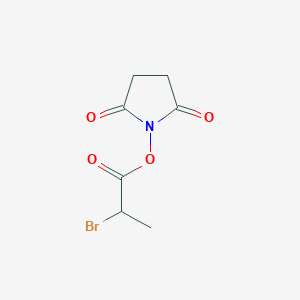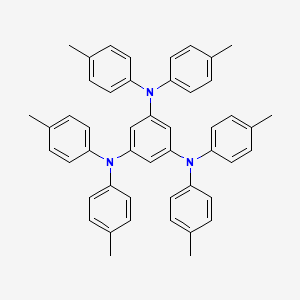
1-Amino-6-nitrobenzo(a)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-6-nitrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is characterized by the presence of an amino group at the first position and a nitro group at the sixth position on the benzo(a)pyrene structure. This compound is of significant interest due to its potential environmental and biological impacts, particularly its role as a pollutant and its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-6-nitrobenzo(a)pyrene can be synthesized through a multi-step process involving nitration and amination reactions. The typical synthetic route includes:
Nitration: Benzo(a)pyrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the sixth position.
Amination: The nitrobenzo(a)pyrene is then subjected to reduction, often using catalytic hydrogenation or chemical reducing agents like tin(II) chloride in hydrochloric acid, to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential hazards. the methods used in laboratory synthesis can be scaled up with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-nitrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the amino and nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-6-nitrobenzo(a)pyrene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with DNA and proteins, particularly its mutagenic and carcinogenic properties.
Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Used in environmental monitoring and assessment of pollution levels due to its presence in combustion products and industrial emissions.
Mechanism of Action
The mechanism of action of 1-amino-6-nitrobenzo(a)pyrene involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides and diol-epoxides, which can form adducts with DNA, leading to mutations and potentially cancer.
Comparison with Similar Compounds
1-Amino-6-nitrobenzo(a)pyrene can be compared with other nitro- and amino-substituted PAHs, such as:
1-Nitropyrene: Similar in structure but lacks the amino group, making it less reactive in certain biological contexts.
6-Aminobenzo(a)pyrene: Lacks the nitro group, affecting its chemical reactivity and biological interactions.
1-Amino-2-nitrobenzo(a)pyrene: Differently substituted, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological systems, making it a valuable compound for studying the effects of PAHs.
Properties
CAS No. |
132482-43-0 |
|---|---|
Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
6-nitrobenzo[a]pyren-1-amine |
InChI |
InChI=1S/C20H12N2O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22(23)24/h1-10H,21H2 |
InChI Key |
RPGRSCMHUVPJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)N)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
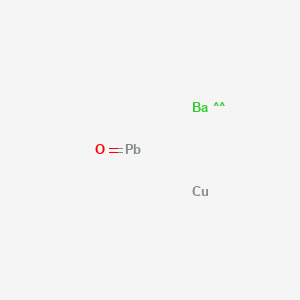
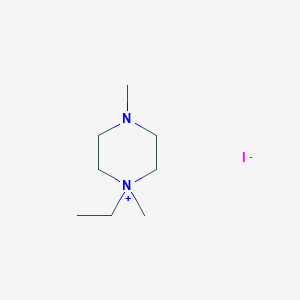
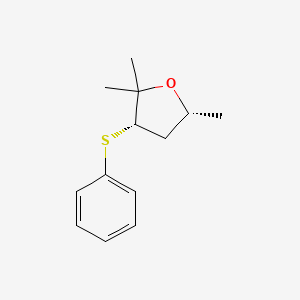
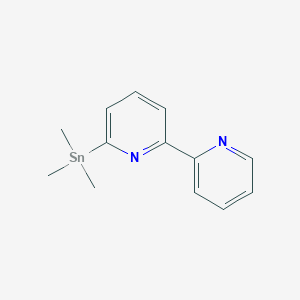

![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

